molecular formula C26H26ClN3O2 B1673098 Jtc-801 CAS No. 244218-51-7

Jtc-801

Cat. No.: B1673098
CAS No.: 244218-51-7
M. Wt: 448.0 g/mol
InChI Key: NQLIYKXNAXKMBL-UHFFFAOYSA-N
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Description

. This receptor is involved in various processes related to pain and inflammation responses. JTC-801 is primarily used in scientific research, particularly in studies related to pain management and neuropathic pain .

Preparation Methods

The synthesis of JTC-801 involves several steps. One common synthetic route includes the following steps :

    Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure.

    Introduction of the amino group: An amino group is introduced at the 4-position of the quinoline ring.

    Attachment of the benzamide moiety:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods to achieve high purity .

Chemical Reactions Analysis

JTC-801 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group and the quinoline ring.

    Reduction: The compound can be reduced under specific conditions, affecting the quinoline ring and the benzamide moiety.

    Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline ring or the benzamide moiety are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Case Studies and Findings

  • Liver Cancer (Hep G2 Cells) : Research demonstrated that JTC-801 significantly reduced the proliferation of Hep G2 liver cancer cells at concentrations of 20 µM and above. The compound also inhibited cell migration and invasion, indicating its potential as a therapeutic agent against liver cancer by modulating the PI3K/AKT signaling pathway .
  • Pancreatic Cancer : this compound was found to induce a unique form of regulated cell death termed "alkaliptosis" in pancreatic ductal adenocarcinoma cell lines. This effect was independent of its analgesic properties and showcased selective cytotoxicity towards cancer cells .
  • Melanoma : In studies involving M14 melanoma cells, this compound treatment led to significant suppression of cell growth and invasion. The compound induced apoptosis through modulation of apoptotic proteins, thereby demonstrating its anticancer efficacy .
  • Ovarian Cancer (SKOV3 Cells) : this compound inhibited SKOV3 cell proliferation and induced apoptosis via the PI3K/AKT pathway. The expression levels of key proteins involved in cell cycle regulation were notably reduced following treatment with this compound .

Analgesic Effects

This compound has been extensively studied for its analgesic effects in various animal models. It operates by blocking nociceptin receptors, which are implicated in pain modulation.

Case Studies and Findings

  • Chronic Pain Models : In models of chronic constrictive injury, this compound alleviated mechanical allodynia and thermal hyperalgesia. The compound effectively reversed pain-like behaviors induced by stress and injury .
  • Post-Surgical Pain : Research indicated that this compound could provide effective pain relief in post-surgical settings, showcasing its potential utility as a novel analgesic agent .

Impact on Anxiety

In addition to its analgesic properties, this compound has been shown to influence anxiety-related behaviors in preclinical models.

Case Studies and Findings

  • Stress-Induced Anxiety : In studies involving stress-induced mechanical allodynia and anxiety-like behavior, this compound treatment resulted in significant behavioral improvements, suggesting its potential as a therapeutic for co-morbid conditions like PTSD .

Summary Table of Applications

Application AreaCancer TypeKey FindingsReferences
AnticancerLiver (Hep G2)Inhibited proliferation and metastasis
AnticancerPancreaticInduced alkaliptosis; selective cytotoxicity
AnticancerMelanomaSuppressed growth; induced apoptosis
AnticancerOvarian (SKOV3)Inhibited proliferation; affected PI3K/AKT pathway
Pain ManagementChronic Pain ModelsAlleviated allodynia; effective analgesic properties
Behavioral EffectsAnxietyImproved anxiety-like behaviors post-treatment

Mechanism of Action

JTC-801 exerts its effects by selectively antagonizing the nociceptin receptor . This receptor is involved in modulating pain and inflammation responses. By blocking this receptor, this compound can reduce pain signals and inflammation. The compound also influences other molecular targets and pathways, such as the PI3K/Akt/mTOR signaling pathways, which are involved in cell growth and survival .

Biological Activity

JTC-801 is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and pain management. This article explores the compound's mechanisms of action, efficacy in various cancer types, and potential therapeutic applications based on recent research findings.

1. Induction of Alkaliptosis in Cancer Cells

This compound has been shown to induce a unique form of cell death known as alkaliptosis , which is pH-dependent and occurs specifically in cancer cells. This mechanism involves the activation of NF-κB, leading to the repression of carbonic anhydrase 9 (CA9) expression, a protein that regulates cellular pH balance. Studies have demonstrated that this compound selectively targets cancer cells while sparing normal cells, such as hepatocytes and bone marrow progenitor cells, indicating its potential for targeted cancer therapy .

2. Inhibition of Proliferation and Metastasis

In ovarian cancer models (SKOV3 cells), this compound significantly inhibited cell proliferation, invasion, and migration through the PI3K/AKT signaling pathway. The compound increased apoptosis rates by modulating key proteins involved in apoptosis, such as BCL2 and BAX. Specifically, this compound treatment resulted in decreased BCL2 levels and increased expression of pro-apoptotic markers, suggesting its role as an effective anticancer agent .

Efficacy Across Cancer Types

Research has demonstrated the effectiveness of this compound across various cancer types:

Cancer Type Mechanism Key Findings
Pancreatic Cancer AlkaliptosisInduces cell death via pH modulation; associated with CA9 expression levels linked to patient survival .
Ovarian Cancer PI3K/AKT Pathway InhibitionSuppresses proliferation and metastasis; enhances apoptosis through modulation of apoptotic proteins .
Melanoma PI3K-Akt-mTOR Pathway RegulationDecreases proliferation and induces apoptosis; downregulates Akt and mTOR signaling pathways .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Pancreatic Cancer Cells :
    • This compound was screened among 254 compounds targeting GPCRs in pancreatic ductal adenocarcinoma (PDAC) cell lines.
    • It exhibited significant cytotoxic effects, leading to long-term growth inhibition in PDAC cells .
  • Ovarian Cancer Study :
    • The study revealed that this compound treatment resulted in a substantial decrease in viable SKOV3 cell counts after 48 hours compared to control groups (P < 0.05).
    • Apoptosis rates were notably higher in treated groups, confirming its potential as a therapeutic agent against ovarian cancer .
  • Melanoma Cell Research :
    • In M14 melanoma cells, this compound treatment led to a two-fold increase in apoptosis markers (BAX and active Caspase-3) while decreasing BCL2 levels.
    • The findings suggest that this compound effectively alters the biological behavior of melanoma cells by targeting critical survival pathways .

Q & A

Basic Research Questions

Q. What methodological approaches confirm JTC-801’s selectivity for the ORL1 receptor?

this compound’s selectivity is validated through competitive binding assays (Ki = 8.2 nM) and functional antagonism studies. In HeLa cells, it fully antagonizes nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation, with minimal activity on δ-, κ-, or μ-opioid receptors (IC50 = 94 nM for ORL1 vs. >10 μM for others) . Dose-response curves and receptor overexpression models (e.g., SG neurons) further differentiate its pharmacological profile from pan-opioid inhibitors .

Q. What in vitro assays are recommended to assess this compound’s anti-prion activity?

Standard protocols include:

  • Bioluminescence assays : Quantify PrPSc dimerization inhibition in ScN2a or SMB cells .
  • Cell viability assays : Measure cytotoxicity using concentration gradients (e.g., 0.1–10 μM) to differentiate anti-PrPSc effects from general toxicity .
  • Western blotting : Validate PrPSc reduction at protein levels (e.g., 1 μM this compound reduces PrPSc by ~60% in ScN2a cells) .

Advanced Research Questions

Q. How do concentration-dependent contradictions in this compound’s effects inform experimental design?

At low concentrations (0.1 μM), this compound transiently increases PrPSc levels in ScN2a cells, while higher doses (≥1 μM) reduce PrPSc by >50%. This biphasic response necessitates:

  • Dose-ranging studies (e.g., 0.1–10 μM) to identify therapeutic windows.
  • Time-course experiments to distinguish acute vs. prolonged effects .
  • Control for cytotoxicity : High concentrations (>1 μM) reduce cell viability, confounding anti-PrPSc specificity .

Q. What molecular techniques elucidate this compound’s modulation of the PI3K-Akt-mTOR pathway in melanoma?

Key methodologies include:

  • Phosphorylation profiling : Western blotting detects this compound-induced reductions in p-Akt (Ser473), p-mTOR (Ser2448), and p-p70S6K (Thr389) in M14 cells .
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm pathway-mediated apoptosis (e.g., Bcl-2↓2-fold, Bax↑3-fold) .
  • Functional assays : Transwell migration/invasion tests show ~2.5-fold inhibition at 10 μM, linked to mTORC1 inactivation .

Q. How does this compound exhibit inverse agonism on constitutively active NOP receptors?

In NOP-overexpressing SG neurons, this compound (1 μM) reverses basal Ca²⁺ current facilitation (ratio = 1.03 vs. 1.2 in controls), acting as an inverse agonist. This contrasts with partial agonism by UFP-101. Experimental validation requires:

  • Voltage-clamp electrophysiology to monitor Ca²⁺ currents.
  • Co-application studies with nociceptin (N/OFQ) to dissect competitive vs. non-competitive antagonism .

Q. How to reconcile this compound’s dual roles in apoptosis and non-apoptotic cell death?

In melanoma, this compound induces caspase-3-dependent apoptosis via Bcl-2/Bax modulation . However, in HT-1080N fibrosarcoma, it triggers non-apoptotic death (partially caspase-independent), suggesting cell-type-specific mechanisms. Researchers should:

  • Combine death pathway inhibitors (e.g., Z-VAD-FMK for caspases, ferrostatin-1 for ferroptosis).
  • Profile death markers (e.g., PARP cleavage, lipid peroxidation) .

Q. Methodological Considerations

Q. What controls are critical for in vivo studies of this compound’s analgesic effects?

  • Vehicle controls : DMSO solubility (<0.1% final concentration) to avoid solvent toxicity .
  • Positive controls : Compare with established ORL1 antagonists (e.g., SB-612111).
  • Behavioral assays : Use von Frey filaments or Hargreaves tests to quantify anti-allodynic effects in neuropathic pain models .

Q. How to optimize this compound dosing in preclinical cancer models?

  • Pharmacokinetic profiling : Oral bioavailability (e.g., 10 mg/kg in mice) vs. intravenous administration for steady plasma levels .
  • Tumor xenograft monitoring : Measure PI3K-Akt-mTOR pathway inhibition via IHC (e.g., p-Akt reduction in excised tumors) .

Properties

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLIYKXNAXKMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415525
Record name JTC-801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244218-51-7
Record name JTC-801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTC-801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244218-51-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JTC-801
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Synthesis routes and methods

Procedure details

To a solution of 2-[(4-ethylphenoxy)methyl]benzoic acid (1.13 g, 4.4 mmol) obtained in Preparation Example 2-1 in chloroform (20 ml) was added oxalyl chloride (0.6 ml, 6.8 mmol) and the mixture was stirred at room temperature for 1 hr. Then the reaction mixture was concentrated under reduced pressure. To the obtained acid chloride were added pyridine (20 ml) and 4,6-diamino-2-methylquinoline (623 mg, 4 mmol) obtained in Preparation Example 1-1 and the mixture was stirred at room temperature for 10 hr. To the reaction mixture was added an aqueous sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried over sodium sulfate, and the solvent was evaporated. The obtained crude product was dissolved in ethanol and treated with active charcoal, and the solvent was evaporated. The obtained residue was dissolved in ethyl acetate and 1N hydrochloric acid—ether solution was added. The resulting precipitate was collected by filtration. The obtained solid was heated and dried under reduced pressure to give the title compound (1.06 g, 59%, pale-yellow crystals).
Quantity
0.6 mL
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acid chloride
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623 mg
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20 mL
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Yield
59%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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